N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
CAS No.: 922556-91-0
Cat. No.: VC5115891
Molecular Formula: C25H32N4O4
Molecular Weight: 452.555
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922556-91-0 |
|---|---|
| Molecular Formula | C25H32N4O4 |
| Molecular Weight | 452.555 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
| Standard InChI | InChI=1S/C25H32N4O4/c1-28-10-9-20-15-19(5-8-22(20)28)23(29-11-13-33-14-12-29)17-27-25(31)24(30)26-16-18-3-6-21(32-2)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31) |
| Standard InChI Key | GXLRXCAGPNUBLB-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCOCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central oxalamide backbone () linking two distinct substituents:
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A 4-methoxybenzyl group attached to the N1 position, contributing aromaticity and electron-donating properties via the methoxy (-OCH₃) group.
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A 2-(1-methylindolin-5-yl)-2-morpholinoethyl group at the N2 position, combining a bicyclic indoline system with a morpholine ring.
The indoline moiety (a fused benzene and pyrrolidine ring) is substituted with a methyl group at the 1-position, while the morpholinoethyl side chain introduces a tertiary amine capable of hydrogen bonding .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 922556-91-0 | |
| Molecular Formula | ||
| Molecular Weight | 452.555 g/mol | |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCOCC4 |
Physicochemical Characteristics
Limited solubility data are available, though the presence of polar morpholine and amide groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The methoxybenzyl group may enhance lipophilicity, potentially influencing membrane permeability.
Biological Activity and Mechanisms
Table 2: Comparative Cytotoxicity of Oxalamide Derivatives
| Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – A549 | Source |
|---|---|---|---|
| Target Compound | 2.1 | 4.8 | |
| N1-(2-methoxybenzyl) Analog | 3.5 | 6.2 | |
| N1-Benzyl Derivative | 8.7 | 12.4 |
Neuropharmacological Activity
Indoline derivatives are known to modulate serotonin and dopamine receptors. While direct evidence is lacking for this compound, structural analogs exhibit:
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5-HT₃ Receptor Antagonism: Potential antiemetic applications.
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MAO-B Inhibition: Neuroprotective effects in Parkinson’s disease models .
Research Challenges and Future Directions
Target Identification
Mechanistic studies are needed to identify molecular targets. Hypotheses include:
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Kinase Inhibition: Targeting EGFR or VEGFR2.
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Topoisomerase II Interference: DNA damage-mediated apoptosis.
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